2-Methylstyrene

Catalysis Hydroformylation Regioselectivity

2-Methylstyrene's ortho-methyl group drives syndiotacticity in poly(2-methylstyrene) (Pr=0.80-0.83) via free-radical polymerization—critical for high-heat thermoplastics. In Rh-catalyzed hydroformylation, it achieves a 7.3:1 branched-to-linear ratio, outperforming 3-/4-isomers. For metallocene copolymerization, its lower reactivity enables gradient copolymers for polyolefin compatibilizers. Choose 2-methylstyrene for precise molecular architecture where generic styrene or isomers fail.

Molecular Formula CH3C6H4CH=CH2
C9H10
C9H10
Molecular Weight 118.18 g/mol
CAS No. 611-15-4
Cat. No. B165405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylstyrene
CAS611-15-4
Synonyms1-ethenyl-2-methylbenzene
2-ethenylmethylbenzene
2-vinyltoluene
Molecular FormulaCH3C6H4CH=CH2
C9H10
C9H10
Molecular Weight118.18 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C=C
InChIInChI=1S/C9H10/c1-3-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3
InChIKeyNVZWEEGUWXZOKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 117 mg/L at 25 °C (est)
Insoluble in water
Soluble in benzene, chloroform

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylstyrene (CAS 611-15-4): Technical Baseline for Scientific Procurement and Polymer Synthesis


2-Methylstyrene (CAS 611-15-4), also designated as 2-vinyltoluene or o-methylstyrene, is an aromatic hydrocarbon and a substituted styrene derivative characterized by a methyl group at the ortho position of the benzene ring [1]. It is a colorless to pale yellow liquid with a molecular formula of C9H10 and a molecular weight of 118.18 g/mol [2]. As a vinyl aromatic monomer, it is primarily utilized in the synthesis of specialty polymers, copolymers, and resins, and serves as a versatile intermediate in organic synthesis . The ortho-methyl substitution imparts distinct steric and electronic properties that differentiate its reactivity profile from other methylstyrene isomers and unsubstituted styrene [3].

Why 2-Methylstyrene Cannot Be Substituted with Other Methylstyrene Isomers or Styrene in Demanding Applications


The ortho-methyl substitution in 2-methylstyrene creates a unique steric and electronic environment that fundamentally alters its reactivity compared to its meta and para isomers, as well as to unsubstituted styrene. This is not a minor variation; it leads to quantifiable differences in reaction outcomes, including regioselectivity in catalysis [1], polymer stereoregularity [2], and ultimately, the performance of derived materials. Generic substitution with 3- or 4-methylstyrene, or even styrene, will result in a different product profile, potentially compromising key properties such as syndiotacticity in polymers or branched-to-linear ratios in fine chemical synthesis. The following evidence demonstrates that 2-methylstyrene offers specific, measurable advantages that are critical for applications where precise molecular architecture is required.

Quantitative Differentiation of 2-Methylstyrene from Isomeric and Structural Analogs: A Technical Evidence Guide


Regioselectivity in Rh-Catalyzed Hydroformylation: 2-Methylstyrene Delivers a Higher Branched-to-Linear Ratio

In a direct comparative study of Rh1/PNP-ND catalyzed hydroformylation, 2-methylstyrene exhibits a branched-to-linear (b/l) aldehyde product ratio of 7.3:1, which is notably higher than that of its regioisomers [1]. Under identical conditions, 3-methylstyrene yields a 6.9:1 ratio and 4-methylstyrene a 6.7:1 ratio, with all substrates achieving >99% conversion and >99% selectivity. This demonstrates that the ortho-methyl group in 2-methylstyrene significantly biases the regioselectivity of the reaction, favoring the branched aldehyde product.

Catalysis Hydroformylation Regioselectivity

Polymer Stereoregularity: 2-Methylstyrene Radical Polymerization Yields High Syndiotacticity

Radical polymerization of 2-methylstyrene produces polymers with a high degree of syndiotacticity, as quantified by 13C NMR analysis [1]. The probability of a racemic (syndiotactic) diad placement (Pr) was found to be in the range of 0.80-0.83, significantly higher than the ~0.5 value expected for a purely atactic polymer. In contrast, polymers derived from para-substituted styrenes (e.g., 4-methylstyrene) under identical radical conditions do not exhibit this pronounced stereoregular effect, yielding predominantly atactic polymers [1]. This difference is attributed to the steric influence of the ortho-methyl group on the propagating chain end.

Polymer Chemistry Stereoregularity NMR Spectroscopy

Metallocene Copolymerization Reactivity: o-Methylstyrene is Less Active than p-Methylstyrene, Enabling Gradient Copolymer Design

In metallocene-catalyzed copolymerizations with alpha-olefins, the reactivity of methylstyrene isomers varies significantly [1]. p-Methylstyrene (p-MS) demonstrates substantially higher reactivity than its ortho and meta counterparts. While exact reactivity ratios (r1, r2) are not directly provided for o-methylstyrene in this specific comparative context, the study explicitly states that p-MS shows significantly higher reactivity than o-methylstyrene and m-methylstyrene under metallocene catalysis [1]. This lower relative reactivity of 2-methylstyrene (o-methylstyrene) allows for the synthesis of copolymers with a controlled, gradient composition, as opposed to the more random incorporation seen with p-MS.

Metallocene Catalysis Copolymerization Functional Polyolefins

Physical Property Differentiation: Refractive Index and Boiling Point Uniquely Identify and Isolate 2-Methylstyrene

The physical properties of 2-methylstyrene differ subtly but measurably from its isomers, providing a basis for its identification and purification [1]. Its refractive index (n20/D) is reported as 1.543-1.545, and its boiling point is 169-171 °C . While class-level similarities exist (e.g., with 3- and 4-methylstyrene), these small differences are analytically significant. Vacuum ultraviolet (VUV) spectroscopy has been shown to produce unique absorbance spectra for each isomer, allowing for their deconvolution even when they coelute in gas chromatography, a common challenge in isomer analysis [2].

Analytical Chemistry Quality Control Isomer Separation

Strategic Application Scenarios for 2-Methylstyrene Based on Its Differentiated Performance


Synthesis of High-Performance Syndiotactic Polystyrene Derivatives for Engineering Thermoplastics

2-Methylstyrene is the monomer of choice for synthesizing poly(2-methylstyrene) with a high degree of syndiotacticity (Pr = 0.80-0.83) via free radical polymerization [1]. This stereoregular polymer exhibits enhanced crystallinity and thermal stability compared to atactic polymers derived from styrene or 4-methylstyrene. The ortho-methyl group is essential for inducing this syndiotactic bias, making 2-methylstyrene uniquely suited for applications in high-heat engineering thermoplastics, durable coatings, and advanced composite matrices.

Precision Synthesis of Branched Aldehyde Intermediates for Pharmaceuticals and Fragrances

In Rh-catalyzed hydroformylation, 2-methylstyrene provides a 7.3:1 branched-to-linear aldehyde product ratio, a 6% increase over 3-methylstyrene (6.9:1) and a 9% increase over 4-methylstyrene (6.7:1) [2]. This enhanced regioselectivity is critical for the efficient synthesis of specific, high-value branched aldehydes used as chiral building blocks in pharmaceutical synthesis and as key intermediates in the fragrance industry. Using 2-methylstyrene can reduce the need for costly isomeric separation and improve overall process yield.

Design of Gradient Copolymers in Functional Polyolefin Blends

The comparatively lower reactivity of 2-methylstyrene (o-methylstyrene) relative to p-methylstyrene in metallocene-catalyzed copolymerizations with alpha-olefins enables the creation of gradient copolymers [3]. This controlled compositional drift is valuable for designing compatibilizers and impact modifiers for polyolefin blends, where a gradual change in polymer composition across the chain can optimize interfacial adhesion and mechanical properties. Substitution with the more reactive p-methylstyrene would lead to a more random incorporation, failing to achieve the desired gradient morphology.

Analytical Standard for Isomer-Specific Quantification in Complex Petrochemical Streams

2-Methylstyrene's unique VUV absorbance spectrum and distinct refractive index (n20/D = 1.543-1.545) make it an ideal analytical standard for the identification and quantification of methylstyrene isomers in complex mixtures such as pyrolysis gasoline [4]. Its spectral signature allows for accurate deconvolution and quantification, even when coeluting with 3- and 4-methylstyrene in a GC analysis [5]. This is essential for process monitoring in petrochemical refineries and for quality control of styrenic monomer feedstocks.

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